molecular formula C18H15F3N4O B2673587 1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1351827-63-8

1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide

Cat. No. B2673587
CAS RN: 1351827-63-8
M. Wt: 360.34
InChI Key: NUBYKGDTMRXTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include an amine group (-NH2), a benzyl group (C6H5CH2-), an imidazole ring, a carboxamide group (-CONH2), and a trifluoromethyl group (-CF3). Each of these groups contributes to the overall properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic benzyl and phenyl groups, along with the imidazole ring, would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could engage in reactions involving the donation of the nitrogen’s lone pair of electrons. The carboxamide group could participate in hydrolysis reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar carboxamide group and the electronegative trifluoromethyl group could impact the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Antimicrobial Applications

Compounds derived from imidazole carboxamides, such as the ones synthesized in studies focusing on antimicrobial agents, show moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings indicate that structurally related compounds might possess valuable antimicrobial properties worth exploring in future research (Jadhav et al., 2017).

Synthetic Methodologies

Research into synthetic methodologies often explores the creation of novel compounds with potential biological activities. For instance, the development of chain-growth polycondensation techniques for synthesizing well-defined aramides and block copolymers containing aramide demonstrates the ongoing innovations in polymer chemistry, which could be relevant for creating materials with specific functionalities (Yokozawa et al., 2002).

Catalytic Processes

The use of N-heterocyclic carbene (NHC) ligands in catalytic processes is another area of interest. Gold(III) N-heterocyclic carbene complexes have been shown to act as effective precatalysts in the synthesis of β-enaminones, demonstrating the utility of NHC complexes in facilitating various chemical transformations under ambient conditions (Samantaray et al., 2011).

Antiviral Properties

Imidazole derivatives have been investigated for their antiviral properties, with some compounds showing specificity towards ortho- and paramyxoviruses. The synthesis and evaluation of these derivatives highlight the potential of imidazole-based compounds in the development of new antiviral therapies (Golankiewicz et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. This could involve studying its biological activity, its physical properties, or ways to optimize its synthesis .

properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)13-2-1-3-15(8-13)24-17(26)16-10-25(11-23-16)9-12-4-6-14(22)7-5-12/h1-8,10-11H,9,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYKGDTMRXTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.